Product packaging for 3-Benzyl-3-ethylazetidine(Cat. No.:)

3-Benzyl-3-ethylazetidine

Cat. No.: B13519924
M. Wt: 175.27 g/mol
InChI Key: FAGAKGIEJIYQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-3-ethylazetidine is a substituted azetidine building block offered for research and further manufacturing applications. Azetidines are saturated four-membered nitrogen-containing heterocycles that have gained significant importance in medicinal chemistry and drug discovery . They are valued as constrained scaffolds and surrogates for natural amino acids, useful for exploring structure-activity relationships and generating lead-like molecules, including those targeting the central nervous system (CNS) . The benzyl and ethyl substituents on the azetidine ring make this compound a valuable intermediate for further chemical diversification. While a specific mechanism of action is dependent on the final synthesized compound, azetidine derivatives are frequently investigated for their potential to inhibit enzymatic activity or modulate receptor function in biological systems . This product is intended for use as a chemical building block in the synthesis of more complex molecules for pharmaceutical research . It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B13519924 3-Benzyl-3-ethylazetidine

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-benzyl-3-ethylazetidine

InChI

InChI=1S/C12H17N/c1-2-12(9-13-10-12)8-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3

InChI Key

FAGAKGIEJIYQNT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1)CC2=CC=CC=C2

Origin of Product

United States

Reactivity Profiles and Transformational Pathways of 3 Benzyl 3 Ethylazetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

For the azetidine ring to undergo cleavage, activation of the nitrogen atom is typically required. rsc.orgnih.gov As a secondary amine, the nitrogen in 3-Benzyl-3-ethylazetidine is a nucleophilic center. Electrophilic activation, either through protonation by Brønsted or Lewis acids or by N-alkylation to form a quaternary azetidinium salt, enhances the leaving group ability of the nitrogen and renders the ring's α-carbons susceptible to nucleophilic attack. rsc.orgnih.gov

Once activated, the azetidine ring of a this compound derivative can be opened by a range of nucleophiles. The attack occurs at one of the α-carbons (C2 or C4). In 3,3-disubstituted systems, this process leads to the formation of functionalized N,N-disubstituted propylamine (B44156) derivatives. acs.orgresearchgate.net

Research on analogous N-activated azetidines has demonstrated that various nucleophiles, including arenes, heteroarenes, and halides, can effectively open the ring. nih.govacs.org For instance, Lewis acid-catalyzed ring-opening of N-tosyl-2-arylazetidines with electron-rich arenes proceeds in high yields. acs.org This reaction follows an SN2-type mechanism, where the nucleophile attacks the benzylic carbon, leading to cleavage of the C-N bond. acs.orgacs.org While direct studies on this compound are limited, it is expected to follow similar principles upon activation. The nucleophilic attack would occur at the unsubstituted C2 or C4 positions.

An intramolecular variant of this reaction has also been observed where a pendant amide group on an N-substituted azetidine acts as the nucleophile, leading to an acid-mediated decomposition via ring-opening. nih.gov The stability of such compounds was found to be highly dependent on the distance between the amide and the azetidine ring. nih.gov

Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated Azetidines
Azetidine Precursor TypeNucleophileCatalyst/ConditionsProduct TypeReference
N-Tosyl-2-arylazetidineElectron-rich ArenesYb(OTf)₃3,3-Diarylpropylamine acs.orgacs.org
2-Arylazetidinium SaltTetrabutylammonium Fluoride (B91410)Heat (60 °C)γ-Amino Tertiary Alkyl Fluoride nih.gov
N-Acyl-3-substituted azetidineAcyl HalidesChiral Squaramideα-Amino-γ-halopropane acs.org
N-Aryl azetidine with pendant amideAmide (intramolecular)Acidic conditionsDecomposed ring-opened product nih.gov

While less common than ionic pathways, radical reactions can also achieve the cleavage of the azetidine ring. A notable example is the reductive ring-opening of N-azetidinyl amides. rsc.org This transformation can be promoted by a combination of sodium dispersion and 15-crown-5 (B104581) under mild conditions. rsc.org The proposed mechanism involves an initial single electron transfer (SET) to the amide carbonyl group. This is followed by a radical-mediated cleavage of the N–C bond of the four-membered ring to yield an N-propyl amide product after a subsequent electron transfer and protonation step. rsc.org This method demonstrates a novel mechanistic approach for cleaving the azetidine ring that is distinct from traditional nucleophilic methods. rsc.org

Another context where radical intermediates are relevant is in the synthesis of azetidines via photochemical reactions, such as the Norrish–Yang cyclization, which proceeds through a 1,4-biradical intermediate to form the ring. beilstein-journals.org While this is a ring-formation reaction, it underscores the compatibility of the azetidine scaffold with radical intermediates.

The thermal stability of azetidines is greater than that of aziridines but lower than that of unstrained amines. rsc.org While direct thermal ring-opening of unactivated this compound would require high temperatures, the presence of substituents can influence thermal stability. For instance, poly(benzyl methacrylate) has shown specific thermal behaviors in ionic liquids, indicating that benzyl (B1604629) groups can play a role in the thermal properties of a system. mdpi.com

Thermally induced ring-opening polymerization (ROP) of azetidines is possible but less common than for aziridines and often requires a cationic initiator. Any acidic impurities could potentially catalyze a cationic ROP at elevated temperatures. The polymerization would proceed via nucleophilic attack of the nitrogen atom of a monomer on an activated, protonated azetidinium ring of another monomer, leading to the formation of a polyamine chain. The thermal stability of polymers can be significantly affected by their structure and blending with other materials. mdpi.com

Ring-Expansion Reactions

Ring-expansion reactions provide a powerful method for transforming the strained four-membered azetidine ring into more stable five- or six-membered heterocycles like pyrrolidines and piperidines. researchgate.netresearchgate.netrsc.org These transformations often proceed through highly reactive intermediates such as bicyclic azetidinium ions or azetidinium ylides. researchgate.netnih.gov

Several methodologies have been developed for the one-carbon ring expansion of azetidines to pyrrolidines. One prominent pathway involves the generation and subsequent rearrangement of azetidinium ylides. nih.gov For example, the reaction of N-benzylazetidine esters with metallocarbenes generates an intermediate azetidinium ylide. This ylide can then undergo an efficient acs.orgbeilstein-journals.org-shift, also known as a Stevens rearrangement, to furnish the ring-expanded pyrrolidine (B122466) product. researchgate.netnih.gov

Another powerful strategy involves the intramolecular cyclization of 2-(haloalkyl)azetidines. Heating these precursors induces the formation of a strained bicyclic azetidinium ion intermediate. researchgate.netrsc.org This intermediate is then regioselectively opened by a nucleophile at the carbon of the original azetidine ring, resulting in the formation of a 3-substituted pyrrolidine. researchgate.net By using a 2-(halopropyl)azetidine, this same methodology can be extended to synthesize piperidine (B6355638) derivatives.

Table 2: Methodologies for Ring Expansion of Azetidines
Starting Azetidine TypeReagent/ConditionKey IntermediateProduct TypeReference
N-Benzylazetidine esterDiazo compound, Rh₂(OAc)₄Azetidinium ylideSubstituted Pyrrolidine nih.gov
N-Benzylazetidinium saltPotassium tert-butoxideAzetidinium ylideSubstituted Pyrrolidine researchgate.net
2-(Chloromethyl)azetidineHeat (in DMSO)Bicyclic azetidinium ion3-Chloropyrrolidine researchgate.net
N-AcylazetidineAcidic conditionsN/ADihydrooxazine rsc.org

These ring-expansion strategies are synthetically valuable as they provide access to substituted pyrrolidine and piperidine scaffolds, which are prevalent motifs in a vast number of biologically active compounds and pharmaceuticals. chemrxiv.orgnih.govresearchgate.netresearchgate.net

Mechanistic Investigations of Ring Enlargement

The inherent ring strain of the azetidine core in this compound makes it susceptible to ring enlargement reactions, typically proceeding through cationic intermediates. These transformations are often initiated by activation of the azetidine nitrogen, followed by cleavage of a carbon-nitrogen bond.

Under acidic conditions, the nitrogen atom of the azetidine is protonated, which facilitates the cleavage of one of the C-N bonds. This cleavage results in the formation of a tertiary carbocation. The stability of this carbocation is a key factor in the subsequent rearrangement pathways. The presence of the benzyl and ethyl groups at the C3 position influences which C-N bond is preferentially cleaved and the nature of the subsequent rearrangement.

Once the carbocation is formed, a 1,2-hydride or 1,2-alkyl shift can occur, leading to the expansion of the four-membered ring to a five-membered pyrrolidine ring. The migratory aptitude of the groups attached to the carbon adjacent to the carbocation will determine the product distribution. For instance, if the ethyl group migrates, it would lead to a tetrasubstituted pyrrolidine. Alternatively, rearrangement involving the benzyl group could also occur. The precise mechanism and product outcome are highly dependent on the reaction conditions and the nature of the acid catalyst employed.

A plausible mechanistic pathway for the acid-catalyzed ring enlargement is as follows:

Protonation of the Azetidine Nitrogen: The reaction is initiated by the protonation of the basic nitrogen atom of the azetidine ring by an acid catalyst.

Heterolytic C-N Bond Cleavage: The protonated azetidine undergoes heterolytic cleavage of a C-N bond to form a tertiary carbocation.

Carbocation Rearrangement (1,2-Shift): The carbocation can then undergo a 1,2-shift. Depending on the migratory aptitude, either the ethyl or a hydride from the benzyl group could migrate.

Ring Expansion and Deprotonation: The 1,2-shift leads to the formation of a five-membered ring intermediate, which upon deprotonation yields the final, more stable pyrrolidine derivative.

Due to the complexity of these rearrangements, a mixture of products can often be expected, and achieving high selectivity for a single ring-expanded product remains a synthetic challenge.

Functional Group Transformations on the Azetidine Ring

The this compound molecule offers several sites for functional group transformations, including the nitrogen atom of the azetidine ring, the benzyl moiety, and the ethyl group.

The secondary amine of the azetidine ring is a versatile handle for introducing a variety of substituents through N-alkylation and N-acylation reactions. These transformations are fundamental for modulating the physicochemical properties of the molecule.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and to minimize side reactions.

Alkylating AgentBaseSolventProduct
Methyl iodideK₂CO₃Acetonitrile1-Methyl-3-benzyl-3-ethylazetidine
Benzyl bromideNaHCO₃DMF1,3-Dibenzyl-3-ethylazetidine
Ethyl triflateDIPEADichloromethane1-Ethyl-3-benzyl-3-ethylazetidine

N-Acylation: Acylation of the azetidine nitrogen is typically achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction leads to the formation of stable amide derivatives. The electronic and steric properties of the acylating agent can influence the reaction rate and yield.

Acylating AgentBaseSolventProduct
Acetyl chlorideTriethylamineDichloromethane1-Acetyl-3-benzyl-3-ethylazetidine
Benzoyl chloridePyridineDichloromethane1-Benzoyl-3-benzyl-3-ethylazetidine
Acetic anhydrideDMAP (cat.)Dichloromethane1-Acetyl-3-benzyl-3-ethylazetidine

The benzyl group provides an aromatic ring that can be subjected to various transformations, including electrophilic aromatic substitution and reactions at the benzylic position. Derivatization of the nitrogen atom is often necessary to control the reactivity and regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The N-substituent on the azetidine ring will influence the directing effect. An N-acyl group, being electron-withdrawing, will direct incoming electrophiles to the meta position, while an N-alkyl group, being weakly activating, will direct to the ortho and para positions.

ReactionReagentsN-SubstituentMajor Product(s)
NitrationHNO₃, H₂SO₄Acetyl1-Acetyl-3-(3-nitrobenzyl)-3-ethylazetidine
BrominationBr₂, FeBr₃Methyl1-Methyl-3-(4-bromobenzyl)-3-ethylazetidine and ortho isomer
Friedel-Crafts AcylationAcetyl chloride, AlCl₃Boc1-Boc-3-(4-acetylbenzyl)-3-ethylazetidine

Benzylic Functionalization: The benzylic C-H bonds are susceptible to oxidation and radical-mediated functionalization. For instance, oxidation with reagents like potassium permanganate (B83412) can lead to the formation of a ketone at the benzylic position, provided the nitrogen is appropriately protected.

The ethyl group is generally the least reactive part of the molecule due to the presence of unactivated C(sp³)-H bonds. Transformations of the ethyl group are challenging and typically require harsh reaction conditions or advanced catalytic methods. Directed C-H activation strategies, where a functional group on the molecule directs a metal catalyst to a specific C-H bond, could potentially be employed. However, achieving selectivity for the ethyl group over the benzylic protons or the C-H bonds on the azetidine ring would be a significant challenge. To date, selective and practical transformations of the ethyl group in a molecule of this complexity are not well-established.

Metal-Catalyzed Reactions and Cross-Couplings Involving Azetidines

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. While direct C-H activation on the azetidine ring is possible, a more common approach involves the use of pre-functionalized azetidines, such as 3-halo-3-substituted derivatives.

For a molecule like this compound, a halogen atom could be introduced at the C2 or C4 position of the azetidine ring, or at the benzyl group, to serve as a handle for cross-coupling reactions. For instance, a 3-benzyl-3-ethyl-2-iodoazetidine derivative could undergo Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions.

The following table illustrates potential cross-coupling reactions on a hypothetical N-protected 3-benzyl-3-ethyl-2-iodoazetidine derivative.

Coupling ReactionCoupling PartnerCatalyst/LigandProduct
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄N-Boc-3-benzyl-3-ethyl-2-phenylazetidine
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuIN-Boc-3-benzyl-3-ethyl-2-(phenylethynyl)azetidine
Buchwald-Hartwig AminationAnilinePd₂(dba)₃, XantphosN-Boc-3-benzyl-3-ethyl-2-(phenylamino)azetidine

These metal-catalyzed transformations significantly expand the chemical space accessible from the this compound core, allowing for the introduction of a wide range of functional groups and structural motifs.

Spectroscopic and Analytical Methodologies for Structural Elucidation of Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules like 3-Benzyl-3-ethylazetidine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the precise connectivity of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the protons of the azetidine (B1206935) ring, the ethyl group, the benzylic methylene (B1212753) group, and the aromatic phenyl ring. The protons on the carbons adjacent to the nitrogen atom (C2 and C4) are expected to appear as triplets, typically in the range of 3.0-3.8 ppm, due to coupling with each other across the strained four-membered ring. The benzylic protons (CH₂-Ph) would likely appear as a singlet around 2.7-3.0 ppm. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃), characteristic of its structure. The aromatic protons of the benzyl (B1604629) group will resonate in the downfield region, typically between 7.2 and 7.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbons of the azetidine ring (C2, C3, and C4) are expected to have characteristic shifts. The quaternary carbon at the C3 position, substituted with both benzyl and ethyl groups, would appear in a distinct region of the spectrum. The chemical shifts for the benzylic and ethyl carbons, as well as the aromatic carbons, provide further structural confirmation. acs.orgresearchgate.net

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to confirm assignments made from 1D spectra. A COSY spectrum would show correlations between adjacent protons, for instance, between the C2 and C4 protons of the azetidine ring and within the ethyl group. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)Multiplicity
Azetidine CH₂ (C2/C4)3.20 - 3.5058 - 62t
Azetidine C (C3)-40 - 45s (quat.)
Benzyl CH₂2.80 - 3.1042 - 46s
Ethyl CH₂1.60 - 1.8028 - 32q
Ethyl CH₃0.85 - 1.058 - 12t
Aromatic CH (ortho, meta)7.20 - 7.40128 - 130m
Aromatic CH (para)7.15 - 7.30126 - 128m
Aromatic C (ipso)-138 - 142s (quat.)
NH1.50 - 2.50 (broad)-br s

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₂H₁₇N), the molecular weight is 175.27 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 175. As an amine, this molecular ion peak is expected to be an odd number, consistent with the nitrogen rule. libretexts.org The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. The most common fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.com

Key fragmentation patterns expected for this compound include:

Loss of the benzyl group: Cleavage of the C3-benzyl bond would result in a fragment corresponding to the loss of a benzyl radical (•CH₂Ph, 91 Da), leading to a significant peak at m/z 84.

Loss of the ethyl group: Cleavage of the C3-ethyl bond would lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a peak at m/z 146. The subsequent loss of the benzyl group from this fragment could also occur.

Benzylic cleavage: The most favorable fragmentation is often the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is a very common and often the base peak for benzyl-containing compounds.

Ring opening: The strained azetidine ring can also undergo fragmentation, leading to various smaller charged fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound
m/z ValueProposed Fragment IonDescription
175[C₁₂H₁₇N]⁺Molecular Ion (M⁺)
146[M - C₂H₅]⁺Loss of an ethyl radical
91[C₇H₇]⁺Tropylium ion (often the base peak)
84[M - C₇H₇]⁺Loss of a benzyl radical

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond. jmchemsci.com

C-H Stretches (Aromatic): Multiple sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3030, 3060 cm⁻¹) due to the C-H stretching of the benzyl group's aromatic ring.

C-H Stretches (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H stretching vibrations of the azetidine ring, the ethyl group, and the benzylic methylene group. lookchem.com

C=C Stretches (Aromatic): Overtone and combination bands, often referred to as "aromatic fingers," appear in the 1650-2000 cm⁻¹ region, and characteristic ring stretching vibrations occur around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

C-N Stretch: The C-N stretching vibration for the azetidine ring is typically found in the fingerprint region, between 1100-1250 cm⁻¹.

C-H Bends (Aromatic): Strong bands in the 690-900 cm⁻¹ region can indicate the substitution pattern of the benzene (B151609) ring (monosubstituted in this case).

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds of the aromatic ring and the aliphatic backbone.

Table 3: Predicted Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 3500N-H StretchSecondary AmineWeak-Medium
3000 - 3100C-H StretchAromaticMedium
2850 - 2960C-H StretchAliphatic (CH₂, CH₃)Strong
1600, 1450-1500C=C StretchAromatic RingMedium
1100 - 1250C-N StretchAzetidine RingMedium
690 - 770C-H BendMonosubstituted AromaticStrong

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule. eurjchem.com

For this compound, a successful single-crystal X-ray diffraction analysis would confirm:

Azetidine Ring Conformation: The four-membered azetidine ring is known to be puckered, and crystallography would determine the exact dihedral angle and conformation.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-N, C-C, C-H) and angles would be obtained, providing insight into the ring strain inherent in the azetidine structure. researchgate.net

Stereochemistry: Although this compound is achiral, crystallography confirms the relative orientation of the substituents in the crystal lattice.

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal, identifying any significant intermolecular forces such as hydrogen bonding involving the N-H group.

The primary prerequisite for this technique is the ability to grow a single, high-quality crystal of the compound, which can sometimes be a challenging step. nih.gov

Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, GC)

Chromatographic methods are indispensable for monitoring the progress of the synthesis of this compound, as well as for its purification and purity assessment.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a chemical reaction. nih.govfrontiersin.org By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), one can visualize the disappearance of starting materials and the appearance of the product. The retention factor (Rƒ) value of the azetidine product would be compared to that of the reactants. Visualization is typically achieved using UV light (due to the benzyl group) or a chemical stain like potassium permanganate (B83412). rsc.org

Gas Chromatography (GC): GC is a high-resolution separation technique used to assess the purity of volatile compounds. researchgate.net An analysis of this compound by GC would result in a chromatogram showing a peak at a specific retention time, corresponding to the pure compound. The presence of other peaks would indicate impurities. The area of the peak is proportional to the amount of the compound, allowing for quantitative assessment of purity (e.g., >99%). GC is often coupled with a mass spectrometer (GC-MS), which provides mass data for the peak, simultaneously confirming the identity and purity of the compound. For amines, derivatization may sometimes be employed to improve peak shape and thermal stability. gcms.cz

Table 4: Application of Chromatographic Techniques for this compound
TechniquePrimary ApplicationInformation ObtainedTypical Conditions
TLC Reaction MonitoringQualitative assessment of reaction completion, identification of product spot.Silica gel plate; Mobile phase: Hexane/Ethyl Acetate; Visualization: UV, KMnO₄ stain.
GC Purity AssessmentQuantitative purity of the final product, detection of volatile impurities.Capillary column (e.g., DB-5); FID or MS detector; Temperature programming.
GC-MS Purity & Identity ConfirmationPurity assessment combined with mass spectrum for structural confirmation.Combination of GC separation with MS detection.

Computational and Theoretical Investigations of 3 Benzyl 3 Ethylazetidine and Azetidine Systems

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape of azetidine (B1206935) systems. Methods like Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are frequently utilized to determine optimized molecular structures, vibrational frequencies, and energetic properties. epstem.net

DFT, with functionals such as B3LYP and M06-2X, has been successfully applied to investigate various azetidine derivatives. researchgate.netmdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, forming the basis for understanding the molecule's geometry. For instance, studies on nitroimine-substituted azetidines have used the G3MP2 level of theory to calculate heats of formation and analyze structural stability. researchgate.net In other research, the B3LYP method, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), is used to compute a wide array of parameters, including electronic and thermodynamic properties. epstem.netmdpi.comresearchgate.net

These computational approaches are also crucial for analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity. epstem.net Computational models have been developed to calculate these frontier orbital energies for various compounds to predict their potential to react and form azetidines. mit.edu

Table 1: Representative Theoretical Methods Used in Azetidine Research

Method/Functional Basis Set Application Reference
DFT (B3LYP) 6-31G(d,p) Geometry optimization, vibrational frequencies, NMR shifts epstem.net
DFT (M06) cc-pVTZ Geometry optimization for decomposition pathways aip.org
DFT (B3LYP) 6-311++G(d,p) Optimization of molecular structures mdpi.com
MP2 cc-pVTZ / cc-pVQZ Calculation of equilibrium geometries and energies researchgate.net
G3MP2 N/A Heats of formation, bond dissociation energies researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Substituted Azetidines

The four-membered ring of azetidine is not planar and undergoes a puckering motion. For substituted azetidines like 3-benzyl-3-ethylazetidine, the presence of substituents introduces a more complex conformational landscape. Conformational analysis, aided by computational methods, is essential to identify the most stable arrangements of the atoms in space.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules over time. researchgate.net These simulations model the atomic movements, revealing how the ring puckers and how the substituents orient themselves. Such studies are critical in understanding how the molecule's shape influences its interactions with other molecules. For example, in N-alkyl 2-oxazolinylazetidines, DFT calculations and NOESY experiments have been used to rationalize the dynamic behavior at the nitrogen atom and the inversion at a lithiated carbon center, revealing a complex interplay of different conformations. nih.gov

In peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids, conformational preferences have been investigated using IR and NMR spectroscopy, revealing that the azetidine moiety can act as a β-turn inducer. researchgate.net This demonstrates how substitution patterns dictate the three-dimensional structure and potential biological function.

Prediction of Reactivity and Reaction Pathways

Computational models are invaluable for predicting the reactivity of azetidines and elucidating potential reaction mechanisms. mit.edu The inherent ring strain in the four-membered ring is a primary driver of its reactivity. rsc.org Theoretical studies can map out the potential energy surfaces for various reactions, identifying transition states and calculating activation energies.

For example, computational models have been developed to prescreen compounds and predict which substrates will successfully react to form azetidines in photocatalyzed reactions, saving significant time compared to a trial-and-error laboratory approach. mit.edubioquicknews.com DFT calculations have also been used to explore the decomposition pathways of energetic materials like 1,3,3-trinitroazetidine (B1241384) (TNAZ), comparing the energy barriers for different bond-breaking events, such as N-N versus C-N bond fission. aip.orgdtic.mil

Mechanistic studies often combine experimental work with computational analysis. In copper-catalyzed photocycloadditions to form azetidines, computational studies support a stepwise cycloaddition mechanism. researchgate.net Similarly, in the rhodium-catalyzed ring expansion of aziridines to form azetidines, computational investigations suggested a diradical pathway is involved. researchgate.net

Analysis of Ring Strain and its Influence on Reactivity

The azetidine ring possesses significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain is a key factor governing the reactivity of azetidines, making them susceptible to ring-opening reactions under appropriate conditions.

Computational chemistry offers methods to quantify this strain energy. Isodesmic, homodesmotic, and hyperhomodesmotic reaction schemes are theoretical constructs used to calculate the strain energy by comparing the energy of the strained ring to analogous, strain-free linear molecules. researchgate.net Studies have employed high-level computational methods, including DFT, MP2, and CCSD(T), to determine the conventional strain energies for azetidine, providing a theoretical basis for its unique reactivity. researchgate.net The reactive nature of the π-bonds in azetines (unsaturated azetidines) is also attributed in part to this ring strain, which promotes addition reactions to yield substituted azetidines. nih.gov

In Silico Modeling of Stereochemical Outcomes and Diastereoselectivity

For substituted azetidines, particularly those with multiple chiral centers, predicting the stereochemical outcome of a reaction is a significant challenge. In silico modeling provides a powerful approach to understand and predict diastereoselectivity.

Computational studies can model the transition states of competing reaction pathways that lead to different stereoisomers. By comparing the calculated energies of these transition states, researchers can predict which diastereomer is likely to be the major product. This approach has been used to rationalize the high stereoselectivity observed in the lithiation and subsequent electrophilic trapping of chiral N-alkyl 2-oxazolinylazetidines. nih.gov DFT calculations in that study suggested that the thermodynamically most stable lithiated intermediate dictates the final product's stereochemistry. nih.gov Such predictive power is crucial in designing synthetic routes for complex molecules where precise control over stereochemistry is required. researchgate.net

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Non-covalent intramolecular interactions, such as hydrogen bonds, play a crucial role in determining the preferred conformation and stability of a molecule. In substituted azetidines, these interactions can occur between the ring atoms and the substituent groups.

Computational methods can identify and quantify these weak interactions. For example, theoretical studies on nitroimine derivatives of azetidine found that intramolecular hydrogen bonds are a determining factor for isomer stability. researchgate.net In another study on model peptides, an unexpected main-chain-to-side-chain hydrogen bond was detected, connecting the nitrogen of the azetidine ring to a nearby amide proton, forming a stable six-membered pseudo-cycle. researchgate.net This type of interaction significantly influences the conformational options available to the molecule and is critical for designing foldamers with predictable three-dimensional structures. researchgate.net

Role of 3 Benzyl 3 Ethylazetidine As a Synthetic Building Block and Ligand in Organic Synthesis

Precursor to Structurally Complex Nitrogen-Containing Heterocycles

There is no specific information available in the reviewed literature detailing the use of 3-Benzyl-3-ethylazetidine as a precursor for the synthesis of more complex nitrogen-containing heterocycles. General methodologies for azetidine (B1206935) ring expansion or rearrangement have been reported for other derivatives, but not specifically for this compound.

Utility in the Construction of Chiral Scaffolds

While the synthesis and application of chiral azetidines are of significant interest, there are no available studies that focus on the utility of chiral this compound in the construction of other chiral scaffolds.

Role in the Development of Chemical Probes and Tools

The development of chemical probes is essential for studying biological systems. There is no information to suggest that this compound has been used or developed as a chemical probe or tool in any published research.

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of 3,3-disubstituted azetidines, such as 3-Benzyl-3-ethylazetidine, is a key area of ongoing research. While general methods for the construction of the azetidine (B1206935) ring, including intramolecular cyclization, [2+2] cycloaddition, and ring expansion of aziridines, are known, their application to specific targets like this compound is not always straightforward. acs.org

Future efforts in this area are likely to focus on several key aspects:

Catalytic Methods: The use of transition metal catalysis and organocatalysis is expected to play an increasingly important role in the stereoselective synthesis of highly substituted azetidines.

C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical approach to the synthesis of complex azetidine derivatives, avoiding the need for pre-functionalized starting materials.

Sustainable Reagents and Solvents: A shift towards the use of greener reagents and solvents will be crucial for the development of more sustainable synthetic processes for azetidines.

Exploration of Undiscovered Reactivity Patterns and Ring Transformations

The inherent ring strain of azetidines is a key determinant of their reactivity. rsc.org This strain can be harnessed to drive a variety of ring-opening and ring-expansion reactions, providing access to a diverse range of nitrogen-containing compounds. For 3,3-disubstituted azetidines like this compound, the nature of the substituents at the C3 position can significantly influence the outcome of these transformations.

Emerging research in this area includes:

Strain-Release Functionalization: The development of new methods that exploit the ring strain to introduce functional groups at various positions of the azetidine core.

Novel Ring-Opening Reactions: The discovery of new reagents and conditions that can selectively cleave the C-C or C-N bonds of the azetidine ring to generate synthetically useful intermediates.

Rearrangement Reactions: The investigation of novel rearrangement pathways of azetidine derivatives to access other heterocyclic systems.

Specific studies on the reactivity patterns and ring transformations of this compound are currently lacking in the available scientific literature.

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry and automated synthesis platforms offer significant advantages for the synthesis and optimization of chemical processes. nih.govrsc.orgchemtrix.com These technologies enable precise control over reaction parameters, improved safety for hazardous reactions, and the ability to rapidly screen a large number of reaction conditions. The application of flow chemistry to the synthesis of azetidines is a growing area of interest. acs.orguniba.ituniba.it

Future developments in this domain will likely involve:

Telescoped Synthesis: The development of multi-step flow processes for the synthesis of complex azetidine derivatives without the need for isolation of intermediates. researchgate.net

High-Throughput Screening: The use of automated platforms to rapidly identify optimal conditions for the synthesis and functionalization of azetidines.

On-Demand Synthesis: The ability to generate specific azetidine compounds in the required quantities as needed for further studies.

To date, there are no specific reports in the scientific literature describing the synthesis of this compound using flow chemistry or automated synthesis techniques.

Advanced Computational Design and Prediction of Azetidine Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. nih.govnih.gov In the context of azetidine chemistry, computational methods can be used to:

Predict Reactivity: Theoretical calculations can provide insights into the reactivity of different azetidine derivatives and help in the design of new reactions.

Elucidate Reaction Mechanisms: Computational studies can be used to understand the detailed mechanisms of reactions involving azetidines, which can aid in the optimization of reaction conditions.

Design Novel Scaffolds: Molecular modeling can be employed to design new azetidine-based compounds with desired properties.

A targeted search of the literature did not yield any specific computational studies focused on the properties or reactivity of this compound.

Unexplored Stereochemical Aspects and Chiral Pool Applications

The stereoselective synthesis of chiral azetidines is of great importance, as the stereochemistry of a molecule can have a profound impact on its biological activity. nih.govuni-muenchen.de The presence of a quaternary stereocenter in 3,3-disubstituted azetidines like this compound presents a significant synthetic challenge.

Future research in this area will likely focus on:

Asymmetric Synthesis: The development of new catalytic asymmetric methods for the enantioselective synthesis of 3,3-disubstituted azetidines. acs.org

Chiral Pool Synthesis: The use of readily available chiral starting materials to synthesize enantiomerically pure azetidine derivatives.

Stereochemical Analysis: The detailed investigation of the conformational preferences and stereochemical properties of highly substituted azetidines.

There is no information available in the current scientific literature regarding the stereoselective synthesis or chiral pool applications specifically for this compound.

Multi-Disciplinary Approaches to Azetidine Chemical Research

The future of azetidine chemistry will undoubtedly involve a greater integration of different scientific disciplines. A multi-disciplinary approach, combining expertise from organic synthesis, medicinal chemistry, computational chemistry, and chemical biology, will be essential for tackling the complex challenges in this field. Such collaborations will be crucial for the design and synthesis of novel azetidine-based compounds with tailored properties for a wide range of applications.

While the specific compound this compound has not been the subject of extensive research, the broader field of azetidine chemistry continues to be an exciting and fruitful area of investigation. The development of new synthetic methods, a deeper understanding of their reactivity, and the application of modern technologies will undoubtedly lead to the discovery of new and important azetidine-containing molecules in the years to come.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 3-Benzyl-3-ethylazetidine with high purity?

  • Methodological Answer : Utilize nucleophilic substitution reactions involving azetidine precursors. For example, benzylation and ethylation of azetidine-3-carboxylic acid derivatives (e.g., via Grignard or alkyl halide reactions) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, as demonstrated in analogous benzyloxy-substituted compounds . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98% purity threshold).

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : Conduct ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to resolve signals for the azetidine ring (δ 2.5–3.5 ppm for ring protons) and substituents (benzyl: δ 7.2–7.4 ppm; ethyl: δ 0.9–1.5 ppm). Compare shifts to computational predictions (DFT calculations) for validation .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR : Identify characteristic azetidine ring vibrations (C-N stretch ~1,200 cm⁻¹) and aromatic C-H bends (~700 cm⁻¹) .

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodological Answer : Perform stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Analyze degradation products via LC-MS. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C suggested for similar azetidines ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for ring-opening pathways (e.g., acid-catalyzed hydrolysis). Compare orbital interactions (HOMO-LUMO gaps) between benzyl/ethyl substituents and the azetidine ring. Validate models with experimental kinetic data (e.g., Arrhenius plots from controlled reactions) .

Q. What experimental designs resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation)?

  • Methodological Answer :

  • Triangulation : Replicate studies using standardized conditions (e.g., calorimetry at controlled humidity).
  • Systematic Review : Conduct a meta-analysis of existing literature, prioritizing studies with rigorous methodology (e.g., peer-reviewed journals, validated instrumentation) .
  • Error Analysis : Quantify uncertainties in measurement tools (e.g., ±0.5 kJ/mol for DSC) and statistically compare datasets .

Q. How can NMR crystallography elucidate the solid-state conformation of this compound?

  • Methodological Answer : Combine single-crystal X-ray diffraction with solid-state NMR (¹³C CP/MAS) to resolve torsional angles and packing interactions. Use ab initio structure modeling (e.g., CASTEP software) to correlate experimental and theoretical chemical shifts .

Methodological Considerations from Evidence

  • Literature Search Strategies : Use databases like SciFinder and Reaxys with keywords "this compound," "azetidine derivatives," and "ring-strained amines." Include MESH terms (e.g., "Azetidines/chemical synthesis") and filter for studies post-2010 to ensure relevance .
  • Data Validation : Cross-reference spectral data with public repositories (e.g., NIST Chemistry WebBook) and enforce peer review for experimental reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.